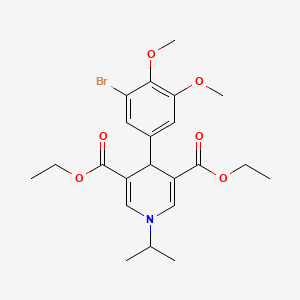![molecular formula C20H12N2O6S B11221357 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B11221357.png)
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a combination of chromenone, thiazole, and nitrophenyl moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-nitrophenyl isothiocyanate with α-haloketones under basic conditions.
Coupling with Chromenone: The thiazole derivative is then coupled with a chromenone derivative through a condensation reaction.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromenone ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive moieties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. The chromenone moiety can intercalate with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
- **3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate
- **4-(4-nitrophenyl)-1,3-thiazol-2-amine
- **2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid
- **7-hydroxy-3-(4-nitrophenyl)-1,3-thiazol-2-yl)-2H-chromen-2-one
Uniqueness
This compound is unique due to the presence of both the chromenone and thiazole moieties, which confer distinct chemical and biological properties
属性
分子式 |
C20H12N2O6S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
[3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H12N2O6S/c1-11(23)27-15-7-4-13-8-16(20(24)28-18(13)9-15)19-21-17(10-29-19)12-2-5-14(6-3-12)22(25)26/h2-10H,1H3 |
InChI 键 |
WKRWRLSFVLKZOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221276.png)
![N-(4-{2-[(3-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11221288.png)
![4-tert-butyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11221296.png)
![Ethyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11221299.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221304.png)
![2-Cyclobutyl-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221306.png)
![2'-Benzyl-N-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221309.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221311.png)
![(Z)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11221326.png)

![1-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221338.png)
![2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11221345.png)

![3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11221364.png)
